REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2].[Br:12]N1C(C)(C)C(=O)N(Br)C1=O>CCCCCCC.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:12][CH:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
9.78 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC2=C(S1)C=CC=C2
|
Name
|
|
Quantity
|
9.43 g
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
117.5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained for 1 additional hour at this temperature
|
Type
|
CUSTOM
|
Details
|
the 5,5-dimethylhydantoin which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with 10 ml of heptane
|
Type
|
WASH
|
Details
|
The filtrate is washed with an aqueous sodium thiosulphate solution (3 g/100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
the heptane phase is concentrated to approximately 40 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled to -10° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried under partial vacuum at 20° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C1=CC2=C(S1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.05 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 113.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |